molecular formula C20H23ClN2O6S B5122207 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5122207
M. Wt: 454.9 g/mol
InChI Key: LTSCHKXBXWALGA-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors. It was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation and immune system activation. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent immune system activation, which may help to alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibiting the activation of T cells and B cells. It has also been shown to reduce the production of antibodies and to prevent the formation of new blood vessels, which may help to slow the progression of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide for lab experiments is its specificity for Janus kinases, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of this compound is that it may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as multiple sclerosis and lupus.
2. Developing more selective Janus kinase inhibitors that have fewer off-target effects.
3. Studying the long-term effects of this compound on the immune system and other physiological processes.
4. Exploring the potential of this compound as a cancer therapy, either alone or in combination with other drugs.
5. Investigating the effects of this compound on different cell types and in different disease models to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with pyrrolidine to form 2-chloro-4-(1-pyrrolidinyl)phenol. This compound is then reacted with chlorosulfonic acid to form 2-chloro-4-(1-pyrrolidinylsulfonyl)phenol. The final step involves the reaction of this compound with N-(3,4-dimethoxyphenyl)acetamide to form this compound.

Scientific Research Applications

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a key role in the signaling pathways that lead to inflammation and immune system activation.

properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O6S/c1-27-18-7-5-14(11-19(18)28-2)22-20(24)13-29-17-8-6-15(12-16(17)21)30(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSCHKXBXWALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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